Norethindrone Acetate-D8

Description

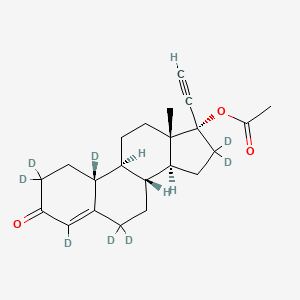

Structure

3D Structure

Properties

Molecular Formula |

C22H28O3 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-2,2,4,6,6,10,16,16-octadeuterio-17-ethynyl-13-methyl-3-oxo-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1/i5D2,6D2,12D2,13D,17D |

InChI Key |

IMONTRJLAWHYGT-XPHRWOMPSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@@]4(C#C)OC(=O)C)([2H])[2H])C)[2H] |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Norethindrone Acetate-D8 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Norethindrone Acetate-D8 in modern research, primarily as a stable isotope-labeled internal standard for the precise quantification of norethindrone and its acetate form in complex biological matrices. This guide provides a comprehensive overview of its applications, detailed experimental methodologies, and quantitative data from relevant studies, presented in a clear and accessible format for laboratory professionals.

Core Application: An Internal Standard in Bioanalysis

This compound is a deuterated analog of Norethindrone Acetate, a synthetic progestin widely used in hormonal contraceptives and for the treatment of gynecological disorders such as endometriosis and abnormal uterine bleeding.[1][2] In the realm of research and drug development, the accurate measurement of norethindrone (the active metabolite of norethindrone acetate) concentrations in biological samples like plasma is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Due to its structural similarity and mass difference from the non-labeled analyte, this compound serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary function is to correct for the variability inherent in the analytical process, including sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Experimental Protocols and Methodologies

The quantification of norethindrone in biological samples using a deuterated internal standard like this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed experimental protocols synthesized from published research.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust and commonly employed technique for extracting norethindrone from plasma is Solid-Phase Extraction.

Protocol:

-

Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples and vortex to ensure homogeneity. Pipette a known volume of plasma (e.g., 600 µL) into labeled tubes. Add a small volume (e.g., 50 µL) of the internal standard working solution (this compound in a suitable solvent) to all samples except for the blank.

-

Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Strata-X) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

-

Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges to remove interfering substances. A typical wash sequence involves passing 1 mL of 0.05 M ammonium acetate followed by two washes with 1 mL of 5% methanol in water.

-

Drying: Dry the cartridges thoroughly, for instance, by applying nitrogen gas for approximately 3 minutes.

-

Elution: Elute the analyte and internal standard from the cartridge with a small volume (e.g., 300 µL) of the mobile phase or a suitable organic solvent.

-

Analysis: The eluate is then ready for injection into the LC-MS/MS system.

Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC)

UPLC provides rapid and high-resolution separation of norethindrone from other plasma components.

Table 1: Typical UPLC Parameters for Norethindrone Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 2 mM Ammonium Formate Buffer |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 40:60 v/v, A:B) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometric Detection: Tandem Mass Spectrometry (MS/MS)

MS/MS provides high selectivity and sensitivity for the quantification of norethindrone and its deuterated internal standard.

Table 2: Representative MS/MS Parameters for Norethindrone and Norethindrone-D6 (as a proxy for D8)

| Parameter | Norethindrone | Norethindrone-D6 (Internal Standard) |

| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |

| MRM Transition | Varies by instrument and method | Varies by instrument and method |

| Declustering Potential (DP) | 50 V | 50 V |

| Collision Energy (CE) | 40 eV | 40 eV |

| Collision Cell Exit Potential (CXP) | 15 V | 15 V |

Quantitative Data from Research Applications

The use of this compound as an internal standard enables the generation of high-quality quantitative data in various research settings.

Bioanalytical Method Validation

LC-MS/MS methods for norethindrone quantification are rigorously validated to ensure their reliability.

Table 3: Summary of a Validated LC-MS/MS Method for Norethindrone in Human Plasma

| Validation Parameter | Result |

| Linearity Range | 0.1608 to 34.9782 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1608 ng/mL |

| Intra-day Precision (%CV) | ≤ 6.1% |

| Inter-day Precision (%CV) | ≤ 8.5% |

| Intra-day Accuracy (% Bias) | -4.3% to 5.6% |

| Inter-day Accuracy (% Bias) | -2.1% to 3.9% |

| Mean Recovery | 75.8% |

| Matrix Effect | Analyte: 97.71%, IS: 99.45% |

Data synthesized from a representative study.

Pharmacokinetic Studies

Accurate quantification of norethindrone is essential for determining its pharmacokinetic profile.

Table 4: Pharmacokinetic Parameters of Norethindrone Following a Single Oral Dose of Norethindrone Acetate (1 mg) in Healthy Women

| Pharmacokinetic Parameter | Mean Value (± SD) |

| Cmax (Maximum Concentration) | 13.8 ± 4.3 ng/mL |

| Tmax (Time to Maximum Concentration) | 1.3 ± 0.5 h |

| AUC₀₋t (Area Under the Curve) | 84.4 ± 31.2 ng·h/mL |

| t½ (Half-life) | 9.0 ± 2.5 h |

Data synthesized from a representative bioequivalence study.

Visualizing the Research Workflow

The following diagrams illustrate the key processes where this compound is utilized.

Conclusion

This compound is an indispensable tool in the research and development of norethindrone-containing pharmaceuticals. Its application as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable determination of drug concentrations in biological fluids. This, in turn, underpins our understanding of the pharmacokinetics of norethindrone and supports the clinical evaluation of its efficacy and safety in treating conditions like endometriosis. The methodologies and data presented in this guide highlight the technical foundation that enables the robust clinical investigation of this important therapeutic agent.

References

The Role of Norethindrone Acetate-D8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Norethindrone Acetate-D8 as an internal standard in bioanalytical methodologies. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant quantitative data to support the implementation of this compound in research and drug development settings.

Core Concept: The Mechanism of a Stable Isotope-Labeled Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for bioanalysis.[2][3]

The fundamental principle behind the efficacy of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest, in this case, Norethindrone Acetate.[2] By replacing eight hydrogen atoms with deuterium, this compound exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as the unlabeled Norethindrone Acetate.[3] However, due to the mass difference, it can be distinguished by the mass spectrometer.

During sample preparation and analysis, any loss of the analyte due to extraction inefficiency, matrix effects (ion suppression or enhancement), or instrument variability will be mirrored by a proportional loss of the SIL internal standard.[3] By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Norethindrone Acetate: Mechanism of Action

Norethindrone acetate is a synthetic progestin that functions by mimicking the effects of the natural hormone progesterone.[4] Its primary mechanism of action involves binding to and activating progesterone receptors in various target tissues, including the reproductive organs, mammary glands, hypothalamus, and pituitary gland.[5] This interaction modulates the transcription of specific genes, leading to a cascade of physiological effects.

Key actions of norethindrone acetate include the inhibition of gonadotropin secretion (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland, which in turn prevents ovulation.[5] It also induces changes in the endometrium, making it unsuitable for implantation, and increases the viscosity of cervical mucus, which hinders sperm penetration.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters from validated bioanalytical methods for the determination of norethindrone or its acetate form using a stable isotope-labeled internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range | 50 - 25,000 pg/mL | [7] |

| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | [7][8] |

| Inter-run Accuracy | 99.2 - 108.4% | [7] |

| Inter-run Precision (%CV) | < 8.1% | [7] |

| Mean Recovery | 84.8% | [8] |

| IS Normalized Matrix Factor | 0.978 - 0.986 | [8] |

Experimental Protocols

This section outlines a representative experimental protocol for the quantification of Norethindrone Acetate in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation: Supported Liquid Extraction (SLE)

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 250 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for approximately 10 seconds.

-

Load the entire sample onto a supported liquid extraction plate/cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analyte and internal standard by adding 1.2 mL of methyl tert-butyl ether (MTBE) and allowing it to pass through the cartridge for 5 minutes.

-

Collect the eluent and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A UPLC system equipped with a binary pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm).[7]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.[7]

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Norethindrone Acetate: To be determined based on precursor and product ions.

-

This compound: To be determined based on precursor and product ions with an 8 Da mass shift from the unlabeled analyte.

-

Visualizations

Signaling Pathway of Norethindrone Acetate

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. lcms.cz [lcms.cz]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. ijbpas.com [ijbpas.com]

- 7. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qps.com [qps.com]

An In-depth Technical Guide to the Synthesis and Characterization of Norethindrone Acetate-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norethindrone Acetate-D8, an isotopically labeled version of the progestin drug Norethindrone Acetate. This document details a plausible synthetic route, experimental protocols, and the analytical techniques required for the characterization of this deuterated compound. The inclusion of stable isotopes like deuterium in drug molecules is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis.

Introduction

Norethindrone acetate is a synthetic progestin used in oral contraceptives and for the treatment of various menstrual disorders.[1] The deuterated analog, this compound, is a valuable tool in clinical and preclinical research, primarily utilized as an internal standard in mass spectrometry-based quantification assays. The incorporation of eight deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing the non-deuterated norethindrone core, followed by deuterium exchange and subsequent acetylation. A plausible multi-step synthesis is outlined below, based on established methods for the synthesis of norethindrone acetate and general procedures for deuterium labeling of steroids.

Proposed Synthetic Pathway

The proposed pathway commences with the commercially available 19-nor-4-androstenedione and proceeds through four key stages: protection of the ketone, ethynylation, deprotection and deuterium exchange, and finally, acetylation.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Objective: To protect the C3 ketone to prevent side reactions during ethynylation.

-

Materials: 19-nor-4-androstenedione, ethylene glycol, p-toluenesulfonic acid (p-TsOH), toluene.

-

Procedure:

-

A solution of 19-nor-4-androstenedione in toluene is treated with ethylene glycol and a catalytic amount of p-TsOH.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

-

The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.

-

Objective: To introduce the ethynyl group at the C17 position.

-

Materials: Protected intermediate, potassium tert-butoxide, acetylene gas, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

A solution of the protected intermediate in anhydrous THF is cooled to 0°C.

-

Potassium tert-butoxide is added, and acetylene gas is bubbled through the solution.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated to yield crude norethindrone with the C3 ketone still protected.

-

Objective: To remove the protecting group and introduce seven deuterium atoms onto the norethindrone scaffold. The exchange is expected to occur at the positions alpha to the C3 ketone.

-

Materials: Crude protected norethindrone, deuterium oxide (D2O), deuterated methanol (MeOD), sodium deuteroxide (NaOD).

-

Procedure:

-

The crude product from the previous step is dissolved in a mixture of MeOD and D2O.

-

A catalytic amount of NaOD is added to facilitate both deprotection and H-D exchange.

-

The mixture is stirred at an elevated temperature and the progress of the exchange is monitored by mass spectrometry.

-

After the desired level of deuteration is achieved, the mixture is neutralized with DCl in D2O and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield Norethindrone-D7.

-

Objective: To acetylate the C17 hydroxyl group using a deuterated acetyl source to introduce the final deuterium atom.

-

Materials: Norethindrone-D7, acetic anhydride-D6, pyridine.

-

Procedure:

-

Norethindrone-D7 is dissolved in pyridine and cooled to 0°C.

-

Acetic anhydride-D6 is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is poured into ice water and the product is extracted with ethyl acetate.

-

The organic layer is washed with dilute HCl, saturated sodium bicarbonate, and brine, then dried and concentrated.

-

The crude this compound is purified by column chromatography.

-

Characterization of this compound

The successful synthesis of this compound requires thorough characterization to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

| Parameter | Norethindrone Acetate | This compound (Expected) |

| Molecular Formula | C₂₂H₂₈O₃ | C₂₂H₂₀D₈O₃ |

| Molecular Weight | 340.46 g/mol | 348.51 g/mol |

| Mass Spectrum (m/z) | [M]+ at 340.2 | [M]+ at 348.2 |

| ¹H NMR | See reference spectrum | Significant reduction in signal intensity at deuterated positions. |

| ¹³C NMR | See reference spectrum | C-D coupling observed, potential slight upfield shifts for deuterated carbons. |

| Purity (by HPLC) | >98% | >95% |

| Deuterium Incorporation | N/A | >98 atom % D |

Analytical Methodologies

-

Protocol: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 349.2, which is 8 mass units higher than the non-deuterated compound (m/z 341.2). The isotopic distribution pattern will also differ significantly from the natural abundance pattern of the unlabeled compound.

-

¹H NMR Spectroscopy:

-

Protocol: The ¹H NMR spectrum is recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃).

-

Expected Results: Compared to the ¹H NMR spectrum of unlabeled norethindrone acetate, the spectrum of the D8 analog will show a marked decrease or complete disappearance of signals corresponding to the protons that have been replaced by deuterium. Based on the likely positions of deuteration (alpha to the C3 ketone and the acetyl methyl group), the signals for protons at C2, C4, and the acetyl methyl group are expected to be absent or significantly reduced. The remaining proton signals should be consistent with the norethindrone acetate scaffold.

-

-

¹³C NMR Spectroscopy:

-

Protocol: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence.

-

Expected Results: The carbons directly bonded to deuterium will exhibit characteristic multiplets due to C-D coupling, and their chemical shifts may be slightly shifted upfield compared to the corresponding carbons in the unlabeled compound.

-

-

²H NMR Spectroscopy:

-

Protocol: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals.

-

Expected Results: The ²H NMR will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing definitive proof of the deuteration sites.

-

Signaling Pathway and Experimental Workflow

Mechanism of Action of Norethindrone

Norethindrone, the active metabolite of norethindrone acetate, exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR). This interaction leads to a cascade of downstream events that ultimately regulate gene expression in target tissues.

Caption: Simplified signaling pathway of Norethindrone.

Experimental Workflow for Characterization

The following workflow outlines the key steps in the analytical characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and analytical workflows are designed to assist researchers and drug development professionals in the preparation and validation of this important isotopically labeled internal standard. The successful synthesis and characterization of this compound are crucial for supporting the development of new pharmaceuticals through accurate and reliable bioanalytical assays.

References

Physicochemical Properties of Deuterated Norethindrone Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated norethindrone acetate. Due to the limited availability of direct experimental data for the deuterated form, this document establishes a baseline by presenting a detailed analysis of the non-deuterated norethindrone acetate. It further extrapolates the anticipated effects of deuterium substitution on these properties, drawing upon established principles of kinetic isotope effects. The guide includes detailed experimental protocols for the characterization of these properties and visual representations of relevant biological pathways and experimental workflows to support researchers in the field of drug development.

Introduction

Norethindrone acetate, a synthetic progestin, is widely used in hormonal therapies and contraceptives. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to modulate pharmacokinetic and pharmacodynamic properties. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can alter metabolic pathways and potentially enhance the drug's therapeutic profile.[1][2] Understanding the impact of deuteration on the fundamental physicochemical properties of norethindrone acetate is crucial for its development as a potential therapeutic agent.

Physicochemical Properties of Norethindrone Acetate

The following tables summarize the known physicochemical properties of non-deuterated norethindrone acetate.

Table 1: General and Physical Properties of Norethindrone Acetate

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈O₃ | [3] |

| Molecular Weight | 340.46 g/mol | [4] |

| Appearance | White or off-white crystalline powder | [5] |

| Melting Point | 161-162 °C | [6] |

| Boiling Point | 416.25 °C (rough estimate) | [3] |

| Density | 1.1236 g/cm³ (rough estimate) | [3] |

| Refractive Index | -34 ° (C=1, Dioxane) | [6] |

Table 2: Solubility of Norethindrone Acetate

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Practically insoluble (3.162 mg/L) | 10 | [3] |

| Methylene Chloride | Freely soluble | Not Specified | [6] |

| Alcohol | Soluble | Not Specified | [6] |

| DMSO | 68 mg/mL | 25 | [4] |

| Ethanol | 68 mg/mL | 25 | [4] |

Expected Effects of Deuteration on Physicochemical Properties

Deuterium incorporation can lead to subtle but measurable changes in physicochemical properties such as melting point, boiling point, and solubility.[7][8] The increased mass of deuterium compared to protium can affect intermolecular interactions, such as van der Waals forces and hydrogen bonding, which in turn influence these macroscopic properties. For instance, a study on flurbiprofen showed that deuteration led to a decrease in the melting point and heat of fusion, alongside a two-fold increase in solubility.[7] The direction and magnitude of these changes are compound-specific and depend on the position and extent of deuteration.

Signaling Pathway of Norethindrone Acetate

Norethindrone acetate primarily exerts its biological effects through its interaction with progesterone receptors. The following diagram illustrates the general signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties.

Melting Point Determination

Objective: To determine the melting point of a crystalline solid.

Method: Capillary Melting Point Method

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[9]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Finely powder the crystalline sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[8]

-

Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as it approaches the expected melting point.[10]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Method: Shake-Flask Method[11]

Apparatus:

-

Orbital shaker or other suitable agitation device

-

Thermostatically controlled water bath or incubator

-

Vials or flasks with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a suitable membrane filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[12]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of norethindrone acetate and to quantify its concentration.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Solvent delivery system

-

Autosampler

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of deionized water and acetonitrile (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.3 mL/min

-

Injection Volume: 100 µL

-

Detection Wavelength: 245 nm

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Prepare a stock solution of norethindrone acetate reference standard of known concentration in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve. Purity can be assessed by examining the presence of any impurity peaks in the chromatogram.

X-Ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline form of the solid material.

Apparatus:

-

X-ray powder diffractometer with a Cu Kα radiation source

-

Sample holder

Procedure:

-

Sample Preparation: Finely grind the sample to a homogenous powder. Mount the powder onto the sample holder, ensuring a flat and even surface.[7]

-

Instrument Setup: Set the instrument parameters, including the voltage and current for the X-ray tube (e.g., 40 kV, 40 mA), scan range (e.g., 5-40° 2θ), step size, and scan speed.[9]

-

Data Collection: Initiate the scan and collect the diffraction pattern.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a unique fingerprint for the crystalline solid. This can be used to identify the polymorphic form and assess crystallinity.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition of the material.

Apparatus:

-

Thermogravimetric analyzer

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.[13]

-

Instrument Setup: Place the pan in the TGA furnace. Set the desired temperature program, including the starting temperature, heating rate (e.g., 10 °C/min), and final temperature. Select the appropriate atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[14]

-

Data Collection: Start the analysis. The instrument will record the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. This data reveals the decomposition temperatures and the presence of any volatile components.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as melting point and to study crystallinity.

Apparatus:

-

Differential scanning calorimeter

-

Sample pans (e.g., aluminum)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan. Seal the pan hermetically. Prepare an empty sealed pan to be used as a reference.[15]

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Set the desired temperature program, including the starting temperature, heating rate (e.g., 10 °C/min), and final temperature.[12]

-

Data Collection: Initiate the heating scan. The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak of the melting endotherm. The area under the melting peak can be used to calculate the enthalpy of fusion, which is related to the degree of crystallinity.[16]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a pharmaceutical solid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of norethindrone acetate and the anticipated impact of deuteration. While specific experimental data for deuterated norethindrone acetate remains to be published, the provided information on the non-deuterated compound, coupled with the general principles of isotope effects, offers a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams are intended to serve as practical resources for the characterization and development of this and other deuterated pharmaceutical compounds. Further experimental investigation is necessary to fully elucidate the precise physicochemical profile of deuterated norethindrone acetate.

References

- 1. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 3. veeprho.com [veeprho.com]

- 4. documents.thermofisher.cn [documents.thermofisher.cn]

- 5. ijbpr.com [ijbpr.com]

- 6. [PDF] RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation | Semantic Scholar [semanticscholar.org]

- 7. mcgill.ca [mcgill.ca]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autonomous robotic experimentation system for powder X-ray diffraction - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00190G [pubs.rsc.org]

- 10. s4science.at [s4science.at]

- 11. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. research.tudelft.nl [research.tudelft.nl]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Backbone: A Technical Guide to Norethindrone Acetate-D8 for Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Norethindrone Acetate-D8 as an internal standard for the therapeutic drug monitoring (TDM) of norethindrone. Given that norethindrone acetate is rapidly and completely deacetylated to its active metabolite, norethindrone, upon administration, the focus of TDM is the quantification of norethindrone in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the accuracy and precision required in clinical and research settings.

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard.[1] These compounds are nearly identical to the analyte of interest, differing only in the presence of heavy isotopes, which results in a different mass-to-charge ratio (m/z).[2] This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby providing a reliable reference for accurate quantification.[3] this compound, a deuterated form of norethindrone acetate, serves as an ideal internal standard for the determination of norethindrone.

Pharmacokinetics of Norethindrone Acetate

Norethindrone acetate is rapidly absorbed and converted to norethindrone after oral administration, with peak plasma concentrations of norethindrone typically observed around 2 hours post-dose.[4][5] The disposition of norethindrone acetate is indistinguishable from that of orally administered norethindrone.[5][6] Norethindrone has a volume of distribution of about 4 L/kg and is approximately 36% bound to sex hormone-binding globulin (SHBG) and 61% to albumin.[6][7] The mean terminal elimination half-life of norethindrone after a single dose of norethindrone acetate is approximately 9 hours.[6]

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) of Norethindrone | ~2 hours | [4][5] |

| Mean Terminal Elimination Half-life (t1/2) of Norethindrone | ~9 hours | [6] |

| Volume of Distribution (Vd) of Norethindrone | ~4 L/kg | [6] |

| Protein Binding (Norethindrone) | 36% to SHBG, 61% to albumin | [6][7] |

| Metabolic Clearance Rate (MCR) of Norethindrone Acetate | 459 - 608 L/day | [8] |

Experimental Protocol: Quantification of Norethindrone in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a composite based on established methods for the analysis of norethindrone in human plasma using deuterated internal standards.[1][6][7]

1. Sample Preparation (Solid-Phase Extraction)

-

To 0.5 mL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 30 seconds.

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Strata-X).

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of norethindrone.

-

Add a constant amount of this compound internal standard to each calibrator and quality control (QC) sample.

-

Construct a calibration curve by plotting the peak area ratio of norethindrone to Norethindrone-D8 against the concentration of norethindrone.

-

Determine the concentration of norethindrone in unknown samples by interpolating their peak area ratios from the calibration curve.

Assay Validation Parameters

The following table summarizes typical validation parameters for LC-MS/MS assays for norethindrone in human plasma.

| Parameter | Typical Range/Value | Reference |

| Linearity Range | 50 - 10,000 pg/mL | [6][8] |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [6] |

| Inter-day Precision (%RSD) | < 6.8% | [8] |

| Inter-day Accuracy (%RE) | < 4.4% | [8] |

| Recovery | 80.3% - 87.5% | [6] |

Visualizations

Experimental Workflow

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. ijbpas.com [ijbpas.com]

- 3. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. qps.com [qps.com]

- 7. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Labeling of Norethindrone Acetate-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Norethindrone Acetate-D8, a deuterium-labeled isotopologue of the synthetic progestin Norethindrone Acetate. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in pharmacokinetic, metabolic, and quantitative bioanalytical studies.

Introduction to Isotopic Labeling and Norethindrone Acetate

Isotopic labeling is a technique used to track the passage of a substance through a system. By replacing one or more atoms of a molecule with their heavier, stable isotopes (like deuterium, ¹³C, or ¹⁵N), the labeled compound becomes distinguishable by mass-sensitive analytical methods, such as mass spectrometry, without altering its fundamental chemical properties.

Norethindrone acetate is a synthetic progestin widely used in oral contraceptives and for treating gynecological disorders like endometriosis and abnormal uterine bleeding.[1] Upon oral administration, it is rapidly and completely deacetylated to its active metabolite, norethindrone.[2][3] Understanding the pharmacokinetics and metabolism of norethindrone is crucial for optimizing its therapeutic use. This compound serves as an ideal internal standard for the highly sensitive and selective quantification of norethindrone in biological matrices.

Synthesis of this compound

While specific, detailed protocols for the commercial synthesis of this compound are proprietary and not publicly available, a general understanding of the process can be derived from established methods for the deuteration of steroids. The synthesis would likely start from a suitable norethindrone precursor.

A plausible synthetic approach involves a multi-step process starting with 19-nor-4-androstenedione, as outlined in patents for the synthesis of unlabeled norethindrone acetate.[4] The introduction of deuterium atoms can be achieved through various methods, such as:

-

Base-catalyzed hydrogen-deuterium exchange: This method involves treating the steroid precursor with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (MeOD), in the presence of a base. This facilitates the exchange of protons at specific positions with deuterium atoms.

-

Reduction with deuterated reagents: Ketone functionalities can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific locations.

A representative, though not specific, experimental protocol for the deuteration of a steroid is as follows:

Representative Experimental Protocol for Steroid Deuteration

-

Protection of Functional Groups: The starting steroid material may require the protection of certain functional groups to direct the deuteration to the desired positions.

-

Deuterium Exchange: The protected steroid is dissolved in a deuterated solvent (e.g., MeOD) and treated with a base (e.g., sodium methoxide). The reaction mixture is stirred at a specific temperature for a defined period to allow for the exchange of labile protons with deuterium.

-

Reduction (if applicable): If the introduction of deuterium is desired at a position resulting from the reduction of a carbonyl group, a deuterated reducing agent (e.g., NaBD₄) is added to the reaction mixture.

-

Deprotection and Esterification: The protecting groups are removed, and the resulting deuterated norethindrone is then esterified with acetic anhydride or acetyl chloride to yield this compound.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.

Physicochemical Properties

The key physicochemical properties of Norethindrone Acetate and its D8-labeled counterpart are summarized in the table below.

| Property | Norethindrone Acetate | This compound (major) |

| Molecular Formula | C₂₂H₂₈O₃ | C₂₂H₂₀D₈O₃ |

| Molecular Weight | 340.46 g/mol | 348.51 g/mol |

| Isotopic Purity | N/A | >98% atom D |

| Chemical Purity | >98% | >95% by HPLC |

Pharmacokinetics and Metabolism of Norethindrone Acetate

Norethindrone acetate is a prodrug that is rapidly converted to its active form, norethindrone, after oral administration.[1][2] The pharmacokinetic parameters of norethindrone following a single oral dose of norethindrone acetate are summarized below.

| Parameter | Value (Arithmetic Mean ± SD) |

| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |

| Cmax (ng/ml) | 26.19 ± 6.19 |

| tmax (h) | 1.83 ± 0.58 |

| t₁/₂ (h) | 8.51 ± 2.19 |

| Plasma Clearance (L/hr/kg) | ~0.4 |

| Volume of Distribution (L/kg) | ~4 |

| Protein Binding | 36% to SHBG, 61% to albumin |

Data from healthy female volunteers after a single oral dose of 5 mg Norethindrone Acetate tablets.[3]

Norethindrone undergoes extensive metabolism in the liver, primarily through reduction of the A-ring, followed by conjugation to form sulfate and glucuronide metabolites, which are then excreted in the urine and feces.[2][5]

Metabolic Pathway of Norethindrone Acetate

The metabolic conversion of Norethindrone Acetate is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic pathway of Norethindrone Acetate.

Application of this compound in Bioanalysis

This compound is primarily used as an internal standard in quantitative bioanalytical methods, most commonly utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.

Experimental Protocol: UPLC-MS/MS for Norethindrone Quantification

The following is a representative UPLC-MS/MS protocol for the quantification of norethindrone in human plasma using a deuterated internal standard.

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add 25 µL of the internal standard working solution (Norethindrone-D8 in methanol).

-

Vortex mix for 30 seconds.

-

Add 200 µL of 4% phosphoric acid and vortex.

-

Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

The following table summarizes typical UPLC-MS/MS parameters for the analysis of norethindrone.

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or similar |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5500) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Norethindrone | Q1: 299.2 m/z -> Q3: 109.1 m/z |

| Norethindrone-D8 | Q1: 307.2 m/z -> Q3: 113.1 m/z (representative) |

| Declustering Potential (DP) | 60 V |

| Collision Energy (CE) | 35 eV |

Bioanalytical Workflow using this compound

The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound as an internal standard.

Caption: Bioanalytical workflow with an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of norethindrone in biological samples. Its use as an internal standard in UPLC-MS/MS methods allows for the reliable determination of pharmacokinetic profiles and metabolic pathways of norethindrone acetate. This technical guide provides a foundational understanding of the synthesis, properties, and application of this compound for professionals in the field of drug development and biomedical research.

References

The Critical Role of Norethindrone Acetate-D8 in Modern Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of this understanding. For norethindrone acetate, a synthetic progestin widely used in contraception and hormone therapy, accurate PK data is crucial for optimizing dosage regimens and ensuring patient safety. The emergence of stable isotope-labeled internal standards, such as Norethindrone Acetate-D8, has revolutionized the bioanalytical methods underpinning these studies. This technical guide provides an in-depth exploration of the role of this compound in pharmacokinetic research, detailing experimental protocols and data presentation for scientists and drug development professionals.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] this compound, a deuterated analog of norethindrone acetate, shares near-identical physicochemical properties with the parent drug. This allows it to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer, effectively normalizing for variations in sample extraction, matrix effects, and instrument response.[1][2][3] The use of such an internal standard significantly enhances the accuracy, precision, and robustness of the analytical method.[1][2]

Core Function of this compound in Pharmacokinetic Assays

This compound serves as an ideal internal standard (IS) for the quantification of norethindrone acetate and its active metabolite, norethindrone, in biological samples. Its key functions include:

-

Correction for Sample Preparation Variability: During extraction from complex matrices like plasma or serum, minor inconsistencies can lead to variable recovery of the analyte. As this compound is added at a known concentration at the beginning of the sample preparation process, it experiences the same extraction losses as the unlabeled analyte. By measuring the ratio of the analyte to the internal standard, these variations are effectively nullified.

-

Mitigation of Matrix Effects: Biological samples contain numerous endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2] Because this compound co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. This ensures that the analyte-to-IS ratio remains constant, leading to more accurate quantification.[2]

-

Compensation for Instrument Fluctuation: Minor variations in instrument performance, such as injection volume or detector response, can occur over the course of an analytical run. The use of a co-eluting internal standard effectively corrects for these fluctuations.

Synthesis of Deuterated Norethindrone Acetate

The synthesis of deuterated steroids like this compound typically involves introducing deuterium atoms at positions that are not susceptible to back-exchange under physiological or analytical conditions. While specific, proprietary synthesis methods for this compound are not always publicly detailed, general strategies for deuteration of steroids include:

-

Isotopic Exchange Reactions: Utilizing deuterium sources like heavy water (D₂O) or deuterated solvents in the presence of a catalyst to exchange protons for deuterons on the steroid backbone.[4]

-

Reduction with Deuterated Reagents: Employing deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms during the synthesis process.[4]

-

Catalytic Deuteration: Using deuterium gas (D₂) in the presence of a metal catalyst to saturate double bonds with deuterium.

These methods can be used in a multi-step synthesis to produce highly deuterated and stable internal standards.[5]

Experimental Protocols for Pharmacokinetic Analysis

The following sections detail a representative experimental protocol for the quantification of norethindrone (the active metabolite of norethindrone acetate) in human plasma using a deuterated internal standard and LC-MS/MS. This protocol is a composite based on established methods for norethindrone bioanalysis.[6][7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting: Transfer 250 µL of human plasma sample, calibration standard, or quality control sample into a clean polypropylene tube.

-

Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., at a concentration of 10 ng/mL in methanol) to all tubes except for the blank plasma. Vortex briefly.

-

Extraction: Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of diethyl ether and dichloromethane).

-

Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A validated LC-MS/MS method is crucial for achieving the required sensitivity and selectivity for pharmacokinetic studies.[9] The following table summarizes typical parameters.

| Parameter | Typical Value |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. The precursor ions (Q1) are selected and fragmented in the collision cell, and specific product ions (Q3) are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Norethindrone | 299.2 | 109.1 |

| Norethindrone-D6 (as an example) | 305.2 | 112.1 |

Note: The exact m/z values for this compound would depend on the number and location of the deuterium atoms. The principle of monitoring a mass shift corresponding to the deuterium labeling remains the same.

Data Presentation

Quantitative data from pharmacokinetic studies should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Chromatographic and Mass Spectrometric Data

| Compound | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |

| Norethindrone | ~1.8 | 299.2 | 109.1 |

| This compound (hypothetical) | ~1.8 | 350.5 | Product ion would be shifted |

Table 2: Method Validation Summary

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 50 pg/mL |

| Intra-day Precision (%CV) | < 15% | 2.5 - 8.1% |

| Inter-day Precision (%CV) | < 15% | 3.2 - 7.5% |

| Accuracy (%RE) | ± 15% | -5.6 to 6.3% |

| Recovery (%) | Consistent and reproducible | ~85% |

| Matrix Effect | Within acceptable limits | < 15% |

Visualizations

Experimental Workflow

Caption: Workflow for a typical pharmacokinetic study using this compound.

Logical Relationship of Internal Standard Function

Caption: How this compound mitigates analytical variability.

Conclusion

This compound is an indispensable tool in modern pharmacokinetic research. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis provides the necessary accuracy and precision to reliably characterize the pharmacokinetic profile of norethindrone acetate. The detailed experimental protocols and data presentation guidelines outlined in this document serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the generation of high-quality data that is essential for regulatory submissions and the advancement of clinical pharmacology. The continued application of such rigorous bioanalytical methodologies will undoubtedly contribute to the safer and more effective use of norethindrone acetate in therapeutic applications.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. scispace.com [scispace.com]

- 4. [Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qps.com [qps.com]

- 9. ijbpas.com [ijbpas.com]

A Technical Guide to Norethindrone Acetate-D8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Norethindrone Acetate-D8. This deuterated analog of Norethindrone Acetate serves as a crucial tool, primarily as an internal standard, for the accurate quantification of Norethindrone and its metabolites in complex biological matrices. Its use is particularly relevant in pharmacokinetic studies and research into conditions like endometriosis.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers catering to the research community. The table below summarizes the key specifications provided by these suppliers. Researchers are advised to request certificates of analysis for the most current and lot-specific data.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | CAS Number (Parent) |

| ESS Chem Co. | This compound (major) | ESS0064 | >95% by HPLC | >98% atom D | C₂₂H₂₀D₈O₃ | 38673-38-0 |

| Acanthus Research | This compound | ACA-160801-0039 | Not Specified | Not Specified | C₂₂H₂₀D₈O₃ | 38673-38-0 |

| MedchemExpress | 19-Norethindrone acetate-d8 | HY-B1710S | Not Specified | Not Specified | C₂₂H₂₀D₈O₃ | 51-98-9 |

Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard

While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, its primary application is as an internal standard in analytical methods. Below are detailed methodologies for the quantitative analysis of norethindrone in biological samples, adapted from established analytical techniques for similar compounds.

Sample Preparation: Extraction of Norethindrone from Plasma

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating norethindrone from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add a predetermined amount of this compound internal standard solution to each plasma sample.

-

Vortex briefly to mix.

-

Add 1 mL of MTBE to each tube.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Quantification

This section details a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of norethindrone.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and system.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Norethindrone: The specific precursor and product ions should be determined by direct infusion of a standard solution. A common transition is m/z 299.2 → 109.1.

-

This compound: The precursor ion will be shifted by +8 Da (m/z 349.5). The product ion may or may not be shifted depending on the fragmentation pattern and the location of the deuterium labels. This needs to be determined empirically.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of norethindrone in biological matrices. Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to reliable and reproducible data. The methodologies outlined in this guide provide a solid foundation for developing and validating robust analytical methods for pharmacokinetic research and the investigation of endometriosis and other hormone-related conditions. Researchers should consult the suppliers' technical documentation and relevant scientific literature for further details and application-specific optimizations.

An In-Depth Technical Guide to the Certificate of Analysis for Norethindrone Acetate-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Norethindrone Acetate-D8. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for its use in quantitative bioanalytical studies. This document will delve into the key analytical tests, their underlying principles, and the interpretation of the results.

Product Information

A Certificate of Analysis for this compound, a deuterated analog of the synthetic progestin Norethindrone Acetate, begins with fundamental identifying information. This section ensures traceability and proper handling of the material.

| Parameter | Description |

| Product Name | This compound |

| Synonym(s) | 19-Norethindrone acetate-d8, Norethindrone Acetate-2,2,4,6,6,10,16,16-d8 |

| CAS Number | 38673-38-0 (for the unlabeled parent compound) |

| Molecular Formula | C₂₂H₂₀D₈O₃ |

| Molecular Weight | 348.51 g/mol |

| Lot Number | A unique identifier for the specific batch of the product. |

| Storage Conditions | Recommended temperature and humidity for maintaining product stability. |

| Retest Date | The date by which the material should be re-analyzed to ensure it still meets specifications. |

Quantitative Data Summary

The core of the CoA is the summary of quantitative and qualitative analytical tests performed on the specific lot of this compound. These tests confirm the identity, purity, and quality of the material against predefined specifications.

| Test | Specification | Result | Methodology |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity (¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Identity (Mass Spec) | Conforms to structure | Conforms | Mass Spectrometry |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥ 98 atom % D | 99.2 atom % D | Mass Spectrometry |

| Specific Rotation | -32° to -38° | -35° | Polarimetry |

| Loss on Drying | ≤ 0.5% | 0.2% | Gravimetric Analysis |

| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results presented in the CoA. Below are the protocols for the key experiments cited.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of approximately 5-10 mg/mL.

-

Data Acquisition: The ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.

-

Acceptance Criteria: The resulting spectrum must be consistent with the expected structure of this compound.

Identity and Isotopic Purity by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired, showing the distribution of ions by their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Identity: The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

-

Isotopic Purity: The relative intensities of the molecular ions corresponding to different numbers of deuterium atoms (d0 to d8) are measured to calculate the percentage of the d8 species.

-

-

Acceptance Criteria: The mass spectrum must be consistent with the structure, and the isotopic enrichment for the d8 species must meet the specified limit (e.g., ≥ 98 atom % D).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the percentage of the main compound (this compound) and to detect and quantify any impurities.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: A standard solution of known concentration and a sample solution are prepared in the mobile phase.

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

-

Acceptance Criteria: The purity of the main peak must be greater than or equal to the specified limit (e.g., ≥ 98.0%).

Specific Rotation

-

Objective: To measure the rotation of plane-polarized light caused by the chiral molecules of this compound, which is a characteristic physical property.

-

Instrumentation: A polarimeter.

-

Sample Preparation: The sample is accurately weighed and dissolved in a specified solvent (e.g., dioxane) to a known concentration (e.g., 10 mg/mL).

-

Measurement: The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Acceptance Criteria: The calculated specific rotation must fall within the specified range (e.g., -32° to -38°).

Loss on Drying

-

Objective: To determine the percentage of volatile matter (primarily water) in the sample.

-

Instrumentation: A drying oven and an analytical balance.

-

Procedure: A precisely weighed sample is heated in an oven at a specified temperature (e.g., 105 °C) for a defined period (e.g., 3 hours) until a constant weight is achieved.

-

Calculation: The percentage loss in weight is calculated.

-

Acceptance Criteria: The loss on drying must not exceed the specified limit (e.g., ≤ 0.5%).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological context and analytical processes provide a clearer understanding for researchers.

Norethindrone Acetate Mechanism of Action

Norethindrone Acetate is a prodrug that is rapidly converted to its active form, norethindrone. Norethindrone exerts its effects primarily by binding to and activating progesterone receptors (PRs). This interaction initiates a cascade of molecular events that modulate gene expression and cellular function.

Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a systematic process that ensures all quality control checks are performed and documented before a product batch is released.

Conclusion

The Certificate of Analysis for this compound is a vital document that provides researchers and drug development professionals with the necessary assurance of the material's quality and integrity. A thorough understanding of the data presented, the experimental protocols used to generate that data, and the biological context of the compound is paramount for the successful execution of regulated and non-regulated studies. This guide serves as a foundational resource for interpreting the CoA and ensuring the reliable use of this compound as an internal standard in analytical testing.

Methodological & Application

Application Note: High-Throughput Quantification of Norethindrone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of norethindrone in human plasma. The assay utilizes Norethindrone Acetate-D8 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A straightforward sample preparation protocol based on protein precipitation is employed, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Norethindrone is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various menstrual disorders.[1][2] Accurate and reliable quantification of norethindrone in biological matrices is crucial for clinical and research purposes, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[3] This application note presents a validated LC-MS/MS method for the determination of norethindrone in human plasma.

Experimental

Materials and Reagents

-

Norethindrone standard was obtained from a certified reference material provider.

-

This compound was sourced from a reputable supplier of isotopically labeled compounds.

-

HPLC-grade acetonitrile, methanol, and water were purchased from a commercial supplier.

-

Formic acid (LC-MS grade) was also commercially sourced.

-

Human plasma (K2EDTA) was obtained from a certified biobank.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system, such as a Shimadzu Nexera or Waters Acquity UPLC, was used.[1][2][4]

-

A triple quadrupole mass spectrometer, such as a Sciex API 6500 or equivalent, equipped with an electrospray ionization (ESI) source was employed for detection.[1]

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1][4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient to ensure separation from matrix components. |

| Flow Rate | 0.5 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Value |